5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one
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Overview
Description
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one is a complex organic compound with the molecular formula C25H18FNO2S and a molecular weight of 415.479 g/mol This compound is characterized by its unique structure, which includes a pyridinone core substituted with acetyl, fluorophenyl, and diphenyl groups
Preparation Methods
The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as acetylacetone and aniline derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under controlled conditions.
Final Acetylation: The final step involves acetylation of the pyridinone core to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction yields.
Scientific Research Applications
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one can be compared with similar compounds such as:
5-Acetyl-3-(4-fluorophenyl)isoxazole: This compound has a similar fluorophenyl group but differs in the core structure, which is an isoxazole instead of a pyridinone.
N-(4-Fluorophenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide: This compound also contains a fluorophenyl group but has a different functional group arrangement and core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
918542-73-1 |
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Molecular Formula |
C25H18FNO2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-1,4-diphenylpyridin-2-one |
InChI |
InChI=1S/C25H18FNO2S/c1-17(28)22-16-27(20-10-6-3-7-11-20)25(29)24(23(22)18-8-4-2-5-9-18)30-21-14-12-19(26)13-15-21/h2-16H,1H3 |
InChI Key |
ISLYPXAKMSNDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(=O)C(=C1C2=CC=CC=C2)SC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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